4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide is a chemical compound that belongs to the class of sulfonylureas. It is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide involves the inhibition of the ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to an increase in insulin secretion, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide include an increase in insulin secretion, which helps to regulate blood glucose levels. Additionally, this compound has been found to have anti-inflammatory and anti-oxidative properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide in lab experiments include its ability to regulate blood glucose levels and its anti-inflammatory and anti-oxidative properties. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including diabetes and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective and safer analogs of this compound.
Conclusion:
In conclusion, 4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide is a useful tool for studying insulin secretion and glucose metabolism. Its ability to regulate blood glucose levels and its anti-inflammatory and anti-oxidative properties make it a potential therapeutic agent for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective and safer analogs of this compound.
Synthesemethoden
The synthesis of 4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide involves the reaction of 4-[(2-ethyl-1-piperidinyl)sulfonyl]aniline with butyl chloroformate in the presence of a base. This reaction yields 4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide as a white solid. The purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide is widely used in scientific research due to its ability to inhibit the activity of the ATP-sensitive potassium channels in pancreatic beta cells. This inhibition leads to an increase in insulin secretion, making it a useful tool for studying insulin secretion and glucose metabolism.
Eigenschaften
Produktname |
4-butoxy-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}benzamide |
---|---|
Molekularformel |
C24H32N2O4S |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
4-butoxy-N-[4-(2-ethylpiperidin-1-yl)sulfonylphenyl]benzamide |
InChI |
InChI=1S/C24H32N2O4S/c1-3-5-18-30-22-13-9-19(10-14-22)24(27)25-20-11-15-23(16-12-20)31(28,29)26-17-7-6-8-21(26)4-2/h9-16,21H,3-8,17-18H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
RKLOGGFAOPOORT-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CC |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.